3-碘代二苯甲酮

描述

Synthesis Analysis

The synthesis of complex iodine-containing organic molecules often involves palladium-catalyzed cross-coupling reactions, as demonstrated in the synthesis of hydroxybenzo[c]phenanthrene and hydroxybenzo[g]chrysene . Similarly, hypervalent iodine reagents derived from iodosylbenzoic acid have been used for the preparation of benzoic acid derivatives . These methods could potentially be adapted for the synthesis of 3-iodobenzophenone by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-iodobenzophenone has been studied using spectroscopic methods such as FT-IR, FT-Raman, and UV spectroscopy . These techniques provide information on the vibrational frequencies and electronic transitions in the molecule, which are essential for understanding the molecular structure and properties of 3-iodobenzophenone.

Chemical Reactions Analysis

The reactivity of iodine-containing aromatic compounds is highlighted in several papers. For instance, the use of hypervalent iodine reagents in the synthesis of bridgehead heterocycles and the synthesis of key intermediates for phosphonosulfonates demonstrate the versatility of iodine in facilitating various organic transformations. These reactions often involve electrophilic iodination or the use of iodine as an oxidizing agent, which could be relevant to the chemical reactions of 3-iodobenzophenone.

Physical and Chemical Properties Analysis

The physical and chemical properties of iodine-containing compounds are influenced by the presence of the iodine atom. For example, the synthesis of 3-bromo-2-phenylbenzofuran and the study of hyperpolarizability, HOMO, and LUMO analysis of 3-aminobenzophenone provide insights into the electronic properties and reactivity of such molecules. These studies can shed light on the expected properties of 3-iodobenzophenone, such as its polarity, reactivity, and potential applications in material science or as an intermediate in organic synthesis.

科学研究应用

环境科学与毒理学:

- 二苯甲酮-3(BP-3)是与3-碘代二苯甲酮相关的化合物,广泛用作护肤品中的紫外线过滤剂和食品添加剂。研究表明,高水平的BP-3暴露可能与生殖毒性有关,影响人类的出生体重和胎龄,并由于其内分泌干扰作用而影响鱼类和大鼠的生殖系统 (Ghazipura et al., 2017).

- 已经对二苯甲酮-3在水生环境中的降解进行了研究,重点是用于水处理的高级氧化工艺(AOP),尤其是在游泳池和其他含有BP-3的废水中 (Moradi et al., 2018).

有机化学与合成:

- 多价碘化学领域(其中3-碘代二苯甲酮可以作为前体)已经取得了显着进展。碘(III)和碘(V)衍生物用于有机合成中的各种选择性氧化转化 (Zhdankin & Stang, 2008).

- 已经对Cu(I)催化的取代的2-碘代二苯甲酮的分子内环化反应进行了研究,它们与3-碘代二苯甲酮密切相关。这些研究的重点是开发用于合成芴类似物的有效方法 (Haggam, 2013).

材料科学与光谱学:

- 已经对4-氯-3-碘代二苯甲酮等化合物进行了FT-IR、FT-拉曼和紫外可见光谱分析等光谱研究。这些研究有助于了解此类化合物的分子结构和电子性质 (Prasad et al., 2017).

安全和危害

作用机制

Target of Action

It’s structurally similar compound, benzophenone-3 (bp-3), has been reported to show estrogenic activity at human-relevant concentrations

Mode of Action

Based on the reported estrogenic activity of bp-3 , it can be hypothesized that 3-Iodobenzophenone may bind to estrogen receptors, leading to changes in gene expression and cellular function. This is purely speculative and requires experimental validation.

属性

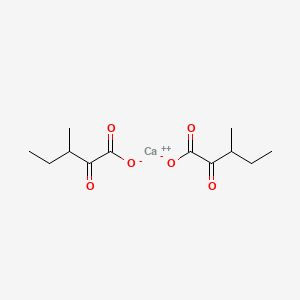

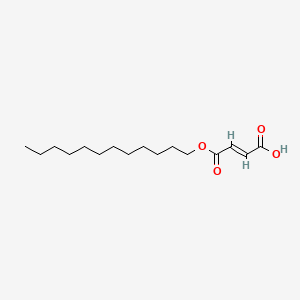

IUPAC Name |

(3-iodophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9IO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAFDVXCJWWEVND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10423640 | |

| Record name | 3-Iodobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodobenzophenone | |

CAS RN |

25116-37-4 | |

| Record name | 3-Iodobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

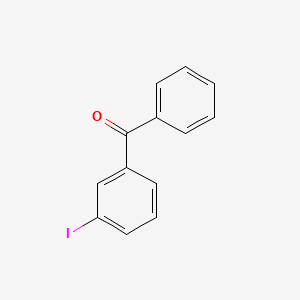

Q1: What is the significance of the high radiochemical yield achieved in the fluorine-18 nucleophilic aromatic substitution reaction involving a 3-Iodobenzophenone derivative?

A1: The research by Vaulina et al. [] highlights the remarkably high radiochemical yield (>90%) achieved for the fluorine-18 nucleophilic aromatic substitution reaction using a 3-Iodobenzophenone derivative, specifically 4-(N,N,N-trimethylammonio)-3-cyano-3'-iodobenzophenone triflate. This high yield, achieved under mild conditions (room temperature in less than 10 minutes), is attributed to the structural advantage of the 3-Iodobenzophenone scaffold. The presence of two electron-withdrawing groups (nitrile and carbonyl) adjacent to the trimethylammonium leaving group significantly facilitates the fluorine-18 substitution. This finding has important implications for the efficient synthesis of radiolabeled compounds for Positron Emission Tomography (PET) imaging.

Q2: Can you explain the role of 3-Iodobenzophenone in the development of structurally identical compounds for comparative imaging studies?

A2: Vaulina et al. [] employed 3-Iodobenzophenone as a key building block in the synthesis of structurally identical compounds designed for comparative imaging studies using both PET and SPECT. The researchers synthesized two radioisotopomers: N-[2-fluoro-5-(3-[I-131]iodobenzoyl)benzyl]-2-bromoacetamide (1) containing I-131 and N-[2-[F-18]fluoro-5-(3-iodobenzoyl)benzyl]-2-bromoacetamide (2) containing F-18. The 3-Iodobenzophenone moiety remains constant in both compounds, ensuring their structural similarity and minimizing potential differences in biological properties. This approach allows for direct comparison of imaging results obtained from different modalities, providing valuable insights into biological processes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

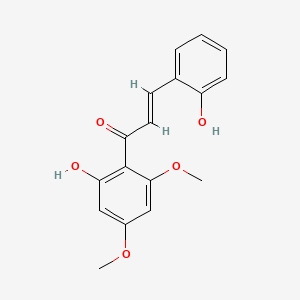

![[2-[(E)-2-cyanoethenyl]phenyl]boronic acid](/img/structure/B1337022.png)

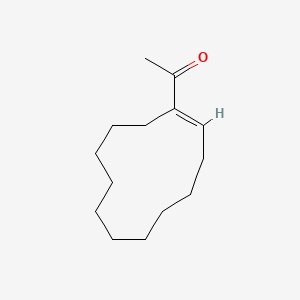

![4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1337032.png)

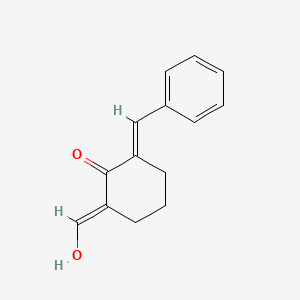

![2-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoylamino]-3-phenylpropanamide](/img/structure/B1337039.png)